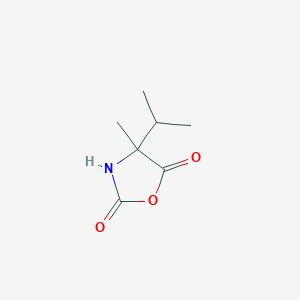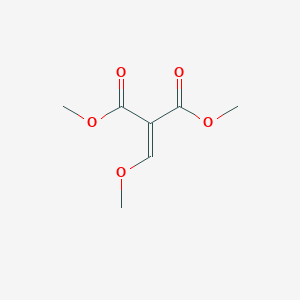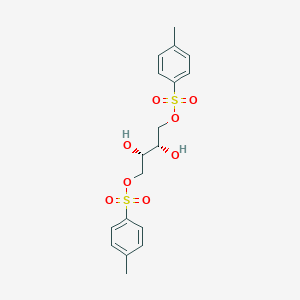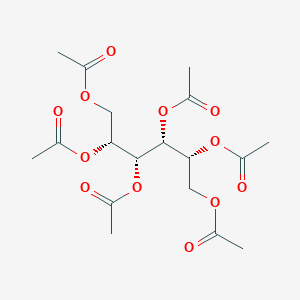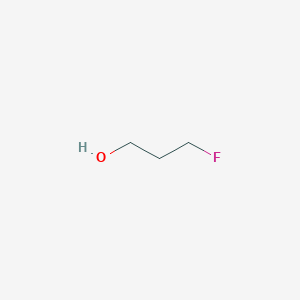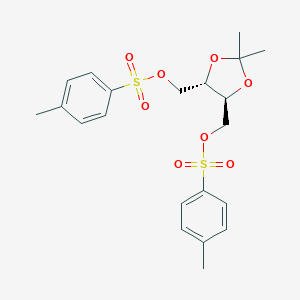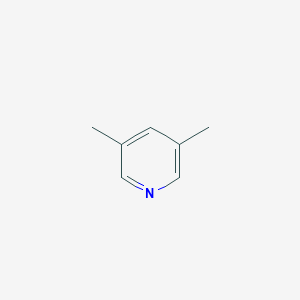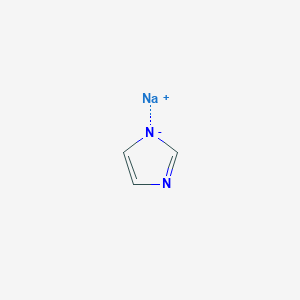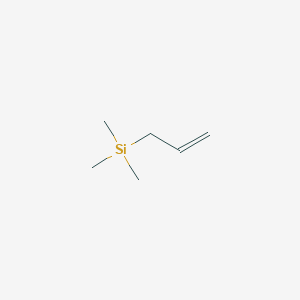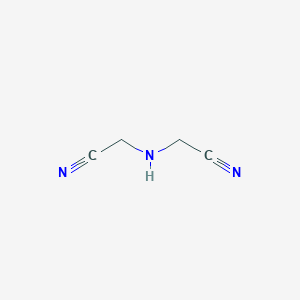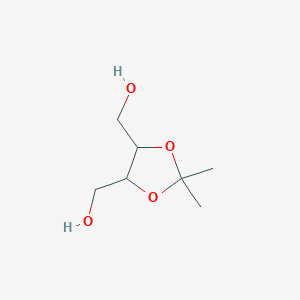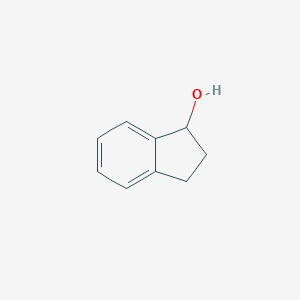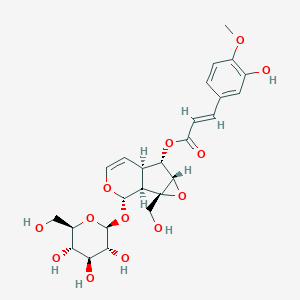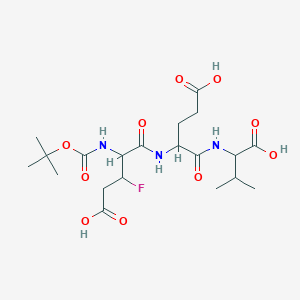
t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
T-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valine, also known as Boc-3-F-Glu-Glu-Val-OH, is a synthetic peptide that has gained attention in the field of scientific research due to its potential applications in drug discovery and development. This peptide is a derivative of the natural amino acids glutamic acid and valine, and it has been synthesized using various methods.
作用機序
The mechanism of action of t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH involves its ability to inhibit the activity of certain enzymes. Specifically, this peptide has been shown to inhibit the activity of the proteasome, a large protein complex responsible for the degradation of intracellular proteins. By inhibiting the proteasome, t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH can prevent the degradation of certain proteins, leading to their accumulation in cells.
生化学的および生理学的効果
The biochemical and physiological effects of t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH are largely dependent on its mechanism of action. By inhibiting the proteasome, this peptide can affect various cellular processes, including protein degradation, cell cycle progression, and apoptosis. Additionally, t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory disorders.
実験室実験の利点と制限
One advantage of using t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH in lab experiments is its ability to mimic the binding site of certain proteins, making it a useful tool for studying protein-protein interactions. Additionally, the synthesis of this peptide is relatively straightforward, making it readily available for use in research studies. However, one limitation of using t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH is its potential toxicity, as it can accumulate in cells and inhibit the proteasome, leading to cellular dysfunction.
将来の方向性
There are numerous future directions for the use of t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH in scientific research. One potential application is in the development of new drugs for the treatment of cancer and inflammatory disorders. Additionally, this peptide could be used as a tool for studying the role of the proteasome in cellular processes, as well as in the study of protein-protein interactions. Further research is needed to fully understand the potential applications of t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH in scientific research.
Conclusion
t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH is a synthetic peptide that has gained attention in the field of scientific research due to its potential applications in drug discovery and development. This peptide can be synthesized using various methods, and it has been shown to inhibit the activity of the proteasome, leading to various biochemical and physiological effects. While there are advantages and limitations to using t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH in lab experiments, its potential applications in scientific research are numerous, and further research is needed to fully understand its potential.
合成法
The synthesis of t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. SPPS is the most commonly used method for synthesizing peptides, including t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH. This method involves the stepwise addition of protected amino acids to a growing peptide chain immobilized on a solid support. The peptide chain is then cleaved from the support and deprotected to yield the final product.
科学的研究の応用
T-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH has been used in scientific research for various applications, including drug discovery and development, as well as in the study of protein-protein interactions. This peptide has been shown to inhibit the activity of certain enzymes, making it a potential lead compound for the development of new drugs. Additionally, t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH has been used as a tool to study the binding interactions between proteins, as it can mimic the binding site of certain proteins.
特性
CAS番号 |
127708-86-5 |
|---|---|
製品名 |
t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valine |
分子式 |
C20H32FN3O10 |
分子量 |
493.5 g/mol |
IUPAC名 |
5-[[4-carboxy-1-[(1-carboxy-2-methylpropyl)amino]-1-oxobutan-2-yl]amino]-3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H32FN3O10/c1-9(2)14(18(31)32)23-16(29)11(6-7-12(25)26)22-17(30)15(10(21)8-13(27)28)24-19(33)34-20(3,4)5/h9-11,14-15H,6-8H2,1-5H3,(H,22,30)(H,23,29)(H,24,33)(H,25,26)(H,27,28)(H,31,32) |
InChIキー |
WMXSCEWEQNQDLH-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(CC(=O)O)F)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(CC(=O)O)F)NC(=O)OC(C)(C)C |
同義語 |
Boc-3F-Glu-Glu-Val t-butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valine t-butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valine, erythro isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



